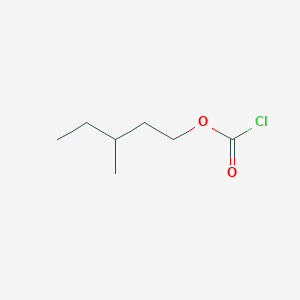

3-Methylpentyl carbonochloridate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylpentyl carbonochloridate is an organic compound with the molecular formula C7H13ClO2. It is a colorless oil that is used as an intermediate in various chemical reactions. This compound is known for its role in the synthesis of other chemical compounds, particularly in the preparation of azidoformates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methylpentyl carbonochloridate can be synthesized through the reaction of 3-methylpentanol with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene. The general reaction is as follows: [ \text{3-Methylpentanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The process ensures high yield and purity of the product. The compound is often stored under an inert atmosphere at low temperatures to maintain its stability.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylpentyl carbonochloridate primarily undergoes substitution reactions due to the presence of the carbonochloridate group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

Common Reagents and Conditions:

Amines: Reacts to form carbamates under mild conditions.

Alcohols: Forms carbonates in the presence of a base.

Thiols: Produces thiocarbonates under basic conditions.

Major Products Formed:

Carbamates: Formed from the reaction with amines.

Carbonates: Result from the reaction with alcohols.

Thiocarbonates: Produced from the reaction with thiols.

Applications De Recherche Scientifique

3-Methylpentyl carbonochloridate is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Methylpentyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as an intermediate in chemical synthesis.

Comparaison Avec Des Composés Similaires

2-Methylpentyl carbonochloridate: An isomer with similar reactivity but different physical properties.

3-Methylbutyl carbonochloridate: Another related compound with a shorter carbon chain.

Uniqueness: 3-Methylpentyl carbonochloridate is unique due to its specific carbon chain length and the position of the methyl group, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of certain azidoformates and other specialized compounds.

Activité Biologique

3-Methylpentyl carbonochloridate, an organic compound categorized as a carbonochloridate, has garnered interest in the field of medicinal chemistry and biological research due to its potential applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carbonochloridate functional group, which is known for its reactivity in various chemical reactions. The general structure can be represented as follows:

This compound features a branched alkyl chain that influences its biological interactions and solubility.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylpentanol with phosgene or other chlorinating agents. The following reaction scheme outlines a common synthetic pathway:

- Starting Material : 3-Methylpentanol

- Reagent : Phosgene (COCl2) or similar chlorinating agent

- Conditions : Reaction under controlled temperature and pressure to avoid side reactions.

This method yields this compound with high purity, suitable for further biological evaluation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of carbonochloridates can inhibit the growth of various bacterial strains. The following table summarizes findings from relevant studies:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may possess potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Using human cell lines, researchers assessed cell viability following exposure to varying concentrations of the compound. The results are presented in the following table:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

These findings indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it retains a favorable safety profile at lower doses.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various carbonochloridates, including this compound. The study highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .

Case Study 2: Synthesis and Biological Evaluation

Another significant study focused on synthesizing a series of carbonochloridates and evaluating their biological activities. The authors reported that modifications to the alkyl chain length and branching significantly influenced antimicrobial potency and cytotoxicity profiles . This study underscores the importance of structural variations in optimizing biological activity.

Propriétés

IUPAC Name |

3-methylpentyl carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-6(2)4-5-10-7(8)9/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEUJMFAOMCZEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCOC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215109-09-3 |

Source

|

| Record name | 3-Methylpentyl Chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9SSH862KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.